molecular formula C8H16N4S B3151376 N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine CAS No. 71125-54-7

N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine

Cat. No.: B3151376
CAS No.: 71125-54-7
M. Wt: 200.31 g/mol
InChI Key: YLWSJFFPTIJNRS-UHFFFAOYSA-N
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Description

N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine: is a heterocyclic compound that contains sulfur and nitrogen atoms within its five-membered ring structure. This compound is part of the thiadiazole family, which is known for its diverse biological and chemical properties. The presence of the thiadiazole ring imparts unique characteristics to the compound, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine typically involves the reaction of appropriate thiosemicarbazides with carbon disulfide under basic conditions, followed by cyclization. The reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like triethylamine to facilitate the formation of the thiadiazole ring .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine has a wide range of applications in scientific research, including:

Comparison with Similar Compounds

    1,3,4-Thiadiazole: A parent compound with similar structural features but different substituents.

    1,3,4-Thiadiazolidine-2-thione: A derivative with a thione group.

    1,3,4-Thiadiazolidine-2,5-dithione: A derivative with two thione groups

Uniqueness: N,N-Dipropyl-1,3,4-thiadiazole-2,5-diamine is unique due to its specific substituents, which confer distinct chemical and biological properties. Its dipropyl groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological targets compared to other thiadiazole derivatives .

Properties

IUPAC Name

2-N,2-N-dipropyl-1,3,4-thiadiazole-2,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N4S/c1-3-5-12(6-4-2)8-11-10-7(9)13-8/h3-6H2,1-2H3,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLWSJFFPTIJNRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=NN=C(S1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001256410
Record name N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

71125-54-7
Record name N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71125-54-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,N2-Dipropyl-1,3,4-thiadiazole-2,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001256410
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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